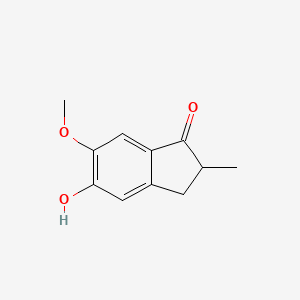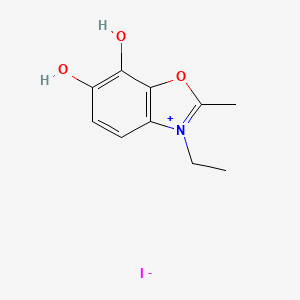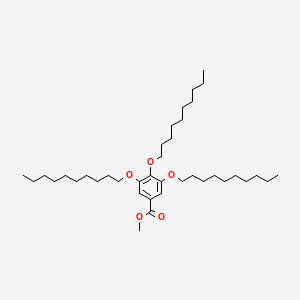
Methyl 3,4,5-tris(decyloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,4,5-tris(decyloxy)benzoate is an organic compound with the molecular formula C38H68O5 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with decyloxy groups and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4,5-tris(decyloxy)benzoate typically involves the esterification of 3,4,5-tris(decyloxy)benzoic acid with methanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3,4,5-tris(decyloxy)benzoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The decyloxy groups can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: 3,4,5-tris(decyloxy)benzoic acid.
Reduction: 3,4,5-tris(decyloxy)benzyl alcohol.
Substitution: Various alkoxy-substituted benzoates depending on the substituent used.
Applications De Recherche Scientifique
Methyl 3,4,5-tris(decyloxy)benzoate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its lipophilic nature.
Industry: It is used in the formulation of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 3,4,5-tris(decyloxy)benzoate involves its interaction with biological membranes due to its lipophilic nature. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and ion transport. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3,4,5-tris(benzyloxy)benzoate: Similar structure but with benzyloxy groups instead of decyloxy groups.
Methyl 3,4,5-tridodecyloxy-benzoate: Similar structure but with dodecyloxy groups instead of decyloxy groups.
Uniqueness
Methyl 3,4,5-tris(decyloxy)benzoate is unique due to its specific decyloxy substitutions, which confer distinct lipophilic properties. These properties make it particularly suitable for applications requiring integration into lipid environments, such as drug delivery systems and membrane studies.
Propriétés
Numéro CAS |
158921-39-2 |
|---|---|
Formule moléculaire |
C38H68O5 |
Poids moléculaire |
604.9 g/mol |
Nom IUPAC |
methyl 3,4,5-tris-decoxybenzoate |
InChI |
InChI=1S/C38H68O5/c1-5-8-11-14-17-20-23-26-29-41-35-32-34(38(39)40-4)33-36(42-30-27-24-21-18-15-12-9-6-2)37(35)43-31-28-25-22-19-16-13-10-7-3/h32-33H,5-31H2,1-4H3 |
Clé InChI |
NLWFWUIEQLHVNY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCC)OCCCCCCCCCC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


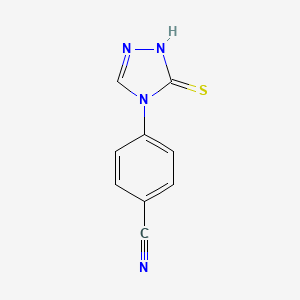


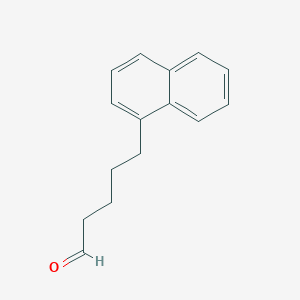
![1-[(Naphthalen-1-yl)methyl]isoquinoline](/img/structure/B14268704.png)
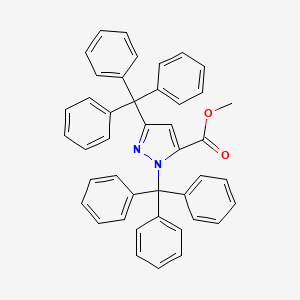
![Ethyl 9-ethyl-9H-pyrido[2,3-B]indole-3-carboxylate](/img/structure/B14268726.png)
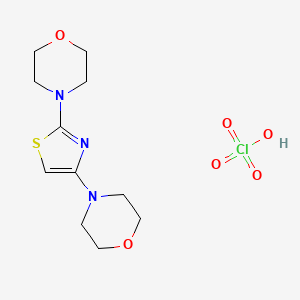
![2-Amino-N-(2-{[3-(2-aminophenyl)-3-oxopropyl]disulfanyl}ethyl)benzamide](/img/structure/B14268745.png)
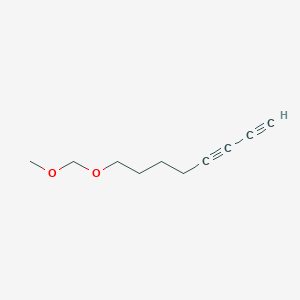
![Dimethyl [4,5-bis(butylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate](/img/structure/B14268765.png)
![N-[(1R)-1-(Naphthalen-1-yl)ethyl]-4-nitrobenzamide](/img/structure/B14268771.png)
